1-(2,6-二(1H-吡唑-1-基)苯基)胺

描述

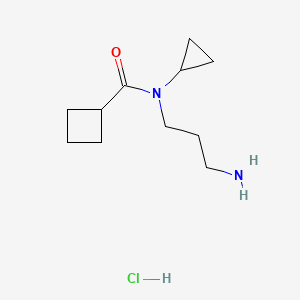

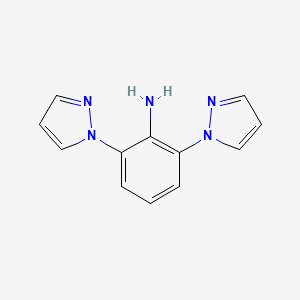

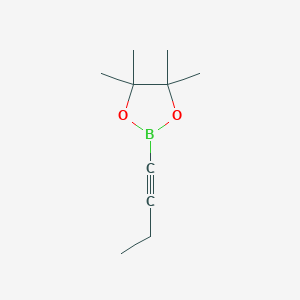

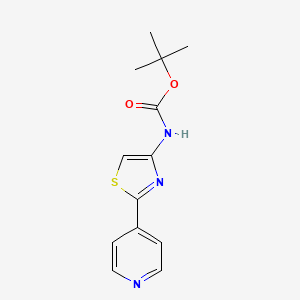

“2,6-bis(1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C12H11N5 . It contains a total of 30 bonds, including 19 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 primary amine (aromatic), and 2 Pyrazole(s) .

Synthesis Analysis

The synthesis of “2,6-bis(1H-pyrazol-1-yl)aniline” has been described in several studies . For instance, one study describes the synthesis of two novel functionalised 2,6-bis (pyrazol-1-yl)pyridine (bpp) ligands .

Molecular Structure Analysis

The molecular structure of “2,6-bis(1H-pyrazol-1-yl)aniline” is characterized by the presence of a six-membered ring and two five-membered rings . The molecule also contains 1 primary amine (aromatic) and 2 Pyrazole(s) .

Chemical Reactions Analysis

“2,6-bis(1H-pyrazol-1-yl)aniline” has been involved in various chemical reactions. For example, it has been used in the formation of supramolecular iron(II) complexes . Another study reported the use of this compound in the oxidation of catechol to o-quinone .

科学研究应用

癌症研究中细胞生长抑制

与“1-(2,6-二(1H-吡唑-1-基)苯基)胺”中发现的类似的吡唑核心结构,与改善癌细胞生长抑制有关,例如PC-3前列腺癌细胞。 这表明在设计靶向特定细胞系的癌症治疗方法方面具有潜在的应用 .

化学传感器配体设计

吡唑基配体已用于化学传感器的开发。 峰强度和吸光度随时间的变化表明在检测和测量各种物质方面的潜在应用 .

二价铁配合物结构多样性

具有吡唑基配体的二价铁配合物的结构多样性可以导致新的变异和角Jahn–Teller畸变。 这对磁性材料和自旋态研究具有意义 .

自旋交叉超分子化学

涉及具有吡唑基配体,如“1-(2,6-二(1H-吡唑-1-基)苯基)胺”的超分子二价铁配合物中自旋交叉的研究,可以得出有关自旋态转换的见解。 这对分子电子学和智能材料具有意义 .

配位聚合物杂金属化合物

利用吡唑基配体尝试合成杂金属化合物,已导致配位聚合物的形成。 这些在材料科学和催化方面具有潜在的应用 .

化学合成构件

“1-(2,6-二(1H-吡唑-1-基)苯基)胺”由于其双功能性,可以作为化学合成的构件,从而可以创建具有多种特性的复杂分子 .

未来方向

The future directions for “2,6-bis(1H-pyrazol-1-yl)aniline” research are promising. For instance, one study suggested that this compound could be used to develop molecule-based switching and memory elements . Another study suggested that it could be used as a model for further developments in catalytic processes relating to catecholase activity .

作用机制

Target of Action

It’s known that pyrazole derivatives have a broad range of chemical and biological properties . They are often used as reagents or intermediates in organic synthesis .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some pyrazole derivatives have been found to exhibit spin crossover (SCO) properties . SCO is a process where a molecule switches between different spin states, which can lead to changes in its physical properties .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Some pyrazole derivatives have been found to exhibit luminescence properties

Action Environment

The action, efficacy, and stability of 2,6-bis(1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, some pyrazole derivatives have been found to exhibit different properties at different temperatures . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the action of 2,6-bis(1H-pyrazol-1-yl)aniline.

属性

IUPAC Name |

2,6-di(pyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNPTLIOLZWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)

![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)